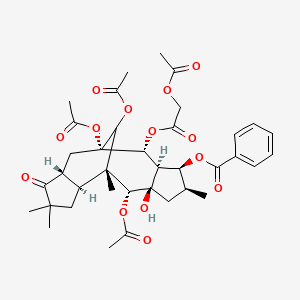Paralinone B
CAS No.: 188939-75-5
Cat. No.: VC4227011
Molecular Formula: C37H46O14
Molecular Weight: 714.761
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 188939-75-5 |
|---|---|
| Molecular Formula | C37H46O14 |
| Molecular Weight | 714.761 |
| IUPAC Name | [(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate |
| Standard InChI | InChI=1S/C37H46O14/c1-18-14-36(45)27(28(18)50-31(44)23-12-10-9-11-13-23)30(49-26(42)17-46-19(2)38)37(51-22(5)41)15-24-25(16-34(6,7)29(24)43)35(8,32(36)47-20(3)39)33(37)48-21(4)40/h9-13,18,24-25,27-28,30,32-33,45H,14-17H2,1-8H3/t18-,24+,25-,27+,28-,30+,32+,33?,35-,36+,37-/m0/s1 |
| Standard InChI Key | GVQACOLUOBLBLO-QLBLGQMTSA-N |
| SMILES | CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Paralinone B is a macrocyclic diterpenoid belonging to the paraliane class, distinguished by its fused 5/6/5/5 tetracyclic core. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 188939-75-5 | |
| Molecular Formula | ||
| Molecular Weight | 714.761 g/mol | |
| Skeletal Type | Paraliane (5/6/5/5 tetracyclic) |
The structure includes an α-oriented acetoxyacetate group at C-5 and a β-oriented acetyl group at C-14, as determined by nuclear Overhauser effect spectroscopy (NOESY) . The 12-membered macrocycle adopts an endo conformation, stabilized by antiperiplanar alignment of H-8 and H-12 () .
Stereochemical Elucidation
X-ray crystallography and NMR analyses reveal:
-
C-5 Configuration: NOE correlations between H-5 and H-7β/H-8 confirm the α orientation of the acetoxyacetate moiety .
-
C-14 Acetylation: NOE interactions of H-14 with H-1α and H-20 dictate the β orientation of the acetyl group .
-
C-17 Methylene: A trans-annular NOE between H-8 and H-17b indicates a non-planar macrocycle .
Biosynthesis and Natural Occurrence
Biogenetic Pathway
Paraliane diterpenes like Paralinone B originate from geranylgeranyl pyrophosphate (GGPP) via the casbene-jatrophane-paraliane pathway :
-
Casbene Formation: GGPP undergoes diphosphate cleavage and cyclization to form casbene, catalyzed by casbene synthase .
-
Jatrophane Skeleton: Oxidative cleavage of casbene’s cyclopropane ring generates a jatrophane intermediate .
-
Paraliane Cyclization: Transannular ring closure between C-6 and C-10 of jatrophane yields the paraliane core .
Cytochrome P450 enzymes mediate subsequent oxidations, while esterifications with acetic/cinnamic acids introduce functional diversity .
Natural Sources
Paralinone B is isolated from:
Co-occurrence with jatrophanes (e.g., jatropha-6(17),12-diene) in these species supports its biosynthetic origin .
Pharmacological Activities
Anti-Inflammatory Mechanisms
Paralinone B suppresses inflammation by:
-
NF-κB Inhibition: Downregulates NF-κB binding to DNA, reducing transcription of pro-inflammatory genes .
-
Cytokine Suppression: Decreases TNF-α (), nitric oxide (), and prostaglandin E () in LPS-stimulated macrophages .
-
Enzyme Modulation: Inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Multidrug Resistance (MDR) Reversal
In P-gp-overexpressing cancer cells (e.g., murine T-lymphoma), Paralinone B:
-
Enhances cytotoxicity of doxorubicin by 3–5 fold (EC = 8.2–12.4 µM) .
-
Inhibits rhodamine-123 efflux (IC = 10.3 µM), comparable to verapamil .
Cytotoxic Activity
Paralinone B exhibits moderate cytotoxicity:
Structure-Activity Relationships (SAR)
Key pharmacophoric elements include:
-
C-5 Acetoxyacetate: Critical for NF-κB inhibition; removal reduces activity by 40% .
-
C-14 Acetyl Group: Enhances P-gp binding affinity; β orientation improves potency .
-
C-9/C-15 Hydroxylation: Increases solubility and macrophage uptake .
Analytical Characterization
Spectroscopic Methods
Chromatography
Applications and Future Directions
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume